molecular formula C14H19NO2 B1463151 1-(2,4-Dimethylbenzoyl)piperidin-3-ol CAS No. 1090597-58-2

1-(2,4-Dimethylbenzoyl)piperidin-3-ol

Cat. No. B1463151
M. Wt: 233.31 g/mol
InChI Key: NESOSALCWNRQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2,4-Dimethylbenzoyl)piperidin-3-ol” is a chemical compound with the CAS number 1090597-58-2 . It’s available for purchase online for pharmaceutical testing .

Scientific Research Applications

Synthesis and Biological Evaluation

Studies have explored the synthesis and biological evaluation of compounds bearing the piperidine structure, emphasizing their potential in medicinal chemistry. For instance, Khalid et al. (2016) synthesized a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, evaluating their activity against the butyrylcholinesterase enzyme, which is crucial for understanding neurodegenerative diseases like Alzheimer's. Their work provides insights into the design of compounds with potential therapeutic applications (Khalid et al., 2016).

Antileukemic Activity

The antileukemic activity of novel compounds derived from piperidine structures has been investigated. Vinaya et al. (2012) synthesized 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives, showing good antiproliferative activity against human leukemic cell lines. This research underscores the potential of piperidine derivatives in cancer therapy (Vinaya et al., 2012).

Remote Functionalization

In synthetic chemistry, the remote functionalization of piperidine compounds opens new pathways for complex molecule synthesis. Steijvoort et al. (2016) reported a palladium-catalyzed C5(sp3)-H arylation of 1-Boc-3-aminopiperidine, demonstrating an innovative approach to selectively modify piperidine scaffolds, which is crucial for developing new pharmaceuticals (Steijvoort et al., 2016).

Antimicrobial and Antihypertensive Activities

Research on piperidine derivatives also extends to antimicrobial and antihypertensive activities. Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing moderate to talented antimicrobial activity. This highlights the potential of these compounds in addressing microbial resistance issues (Khalid et al., 2016).

CNS Agents

Furthermore, compounds with the piperidine moiety have been explored for their potential as central nervous system (CNS) agents. Bauer et al. (1976) synthesized spiro[isobenzofuran-1(3H),4'-piperidines], investigating their activity against conditions like depression and anxiety, indicating the versatility of piperidine derivatives in developing new CNS drugs (Bauer et al., 1976).

Future Directions

While specific future directions for “1-(2,4-Dimethylbenzoyl)piperidin-3-ol” are not mentioned in the sources I found, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

(2,4-dimethylphenyl)-(3-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-5-6-13(11(2)8-10)14(17)15-7-3-4-12(16)9-15/h5-6,8,12,16H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESOSALCWNRQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCCC(C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylbenzoyl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dimethylbenzoyl)piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dimethylbenzoyl)piperidin-3-ol
Reactant of Route 3
Reactant of Route 3
1-(2,4-Dimethylbenzoyl)piperidin-3-ol
Reactant of Route 4
Reactant of Route 4
1-(2,4-Dimethylbenzoyl)piperidin-3-ol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(2,4-Dimethylbenzoyl)piperidin-3-ol
Reactant of Route 6
Reactant of Route 6
1-(2,4-Dimethylbenzoyl)piperidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.